molecular formula C15H12N4O4 B14616315 2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole CAS No. 60059-91-8

2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole

Cat. No.: B14616315
CAS No.: 60059-91-8
M. Wt: 312.28 g/mol
InChI Key: MNILDZJXXFGAEH-UHFFFAOYSA-N
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Description

2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable benzimidazole precursor. One common method includes the condensation of 2,4-dinitrophenylhydrazine with an aldehyde or ketone derivative of benzimidazole in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the dinitrophenyl group, potentially leading to amino derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups replacing the dinitrophenyl group.

Scientific Research Applications

2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole is unique due to the combination of the benzimidazole ring and the dinitrophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other benzimidazole or dinitrophenyl compounds may not be as effective.

Properties

CAS No.

60059-91-8

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

2-[1-(2,4-dinitrophenyl)ethyl]-1H-benzimidazole

InChI

InChI=1S/C15H12N4O4/c1-9(15-16-12-4-2-3-5-13(12)17-15)11-7-6-10(18(20)21)8-14(11)19(22)23/h2-9H,1H3,(H,16,17)

InChI Key

MNILDZJXXFGAEH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=NC3=CC=CC=C3N2

Origin of Product

United States

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